Bibenzoate de tétrabutylammonium

Vue d'ensemble

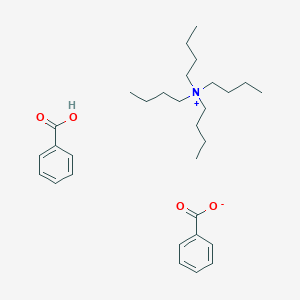

Description

Tetrabutylammonium bibenzoate is a quaternary ammonium salt that is widely used as a phase-transfer catalyst in organic synthesis. It is known for its ability to facilitate reactions between compounds that are not soluble in the same solvent, thus enhancing reaction rates and yields. The compound is composed of a tetrabutylammonium cation and two benzoate anions.

Applications De Recherche Scientifique

Tetrabutylammonium bibenzoate has a wide range of applications in scientific research:

Biology: It is used in the preparation of biologically active compounds and in the study of enzyme-catalyzed reactions.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabutylammonium bibenzoate can be synthesized by reacting tetrabutylammonium hydroxide with benzoic acid. The reaction typically involves the addition of two equivalents of benzoic acid to one equivalent of tetrabutylammonium hydroxide. The product is then recovered by filtration and dried under vacuum .

Industrial Production Methods: In an industrial setting, the synthesis of tetrabutylammonium bibenzoate follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then subjected to rigorous quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabutylammonium bibenzoate is involved in various types of chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions.

Reduction: It can facilitate reduction reactions by transferring electrons.

Substitution: It is commonly used in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the products could be alcohols or ketones, while in reduction reactions, the products could be alkanes or alcohols.

Mécanisme D'action

The mechanism of action of tetrabutylammonium bibenzoate involves its ability to transfer ions between different phases. The tetrabutylammonium cation interacts with the anions in the reaction mixture, facilitating their transfer to the organic phase where the reaction takes place. This enhances the reaction rate and yield by increasing the availability of reactants in the organic phase .

Comparaison Avec Des Composés Similaires

- Tetrabutylammonium bromide

- Tetrabutylammonium fluoride

- Tetrabutylammonium hydroxide

- Tetrabutylammonium iodide

Comparison: Tetrabutylammonium bibenzoate is unique in its ability to act as a phase-transfer catalyst in a wide range of reactions. Compared to other tetrabutylammonium salts, it offers better solubility and stability in organic solvents. This makes it particularly useful in reactions that require high purity and yield .

Activité Biologique

Tetrabutylammonium bibenzoate (TBABB) is an organocatalyst that has garnered attention in various fields of chemistry, particularly in polymer synthesis. Its biological activity, while not as extensively documented as its chemical applications, is emerging as a topic of interest in research. This article aims to compile and analyze the available data on the biological activity of TBABB, including its synthesis, applications, and potential effects on biological systems.

Tetrabutylammonium bibenzoate is synthesized from benzoic acid and tetrabutylammonium hydroxide. The process involves the neutralization of tetrabutylammonium hydroxide with benzoic acid, resulting in the formation of TBABB. The compound is characterized by its high solubility in organic solvents and is often used as a catalyst in various polymerization processes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 398.53 g/mol |

| CAS Number | 1643-19-2 |

| Melting Point | 64-67 °C |

1. Catalytic Properties

TBABB has been primarily studied for its role as a catalyst in group transfer polymerization (GTP). Research indicates that it facilitates the synthesis of various polymers with specific properties, which can have implications for biomedical applications such as drug delivery systems and tissue engineering. The efficiency of TBABB in polymerization reactions suggests potential interactions with biological molecules, although direct biological effects remain less explored.

2. Toxicity and Safety

Limited studies have been conducted on the toxicity of TBABB. However, like many ammonium salts, it is essential to consider its potential cytotoxic effects when used in biological applications. Preliminary assessments suggest that while TBABB can be utilized safely at certain concentrations, further toxicological evaluations are necessary to establish safe usage parameters.

3. Biocompatibility

The biocompatibility of polymers synthesized using TBABB has been evaluated in various studies. For instance, polymers created through GTP using TBABB have shown promising results in terms of cell viability and interaction with biological tissues. These findings indicate that while TBABB itself may not exhibit direct biological activity, the materials it helps produce can be designed to be biocompatible and functional for medical applications.

Case Study 1: Polymer Synthesis for Drug Delivery

A study investigated the use of TBABB in synthesizing poly(ethylene glycol)-based copolymers for drug delivery systems. The results demonstrated that polymers synthesized with TBABB exhibited controlled release characteristics and enhanced solubility for hydrophobic drugs, highlighting its utility in pharmaceutical applications.

Case Study 2: Biocompatibility Assessment

Another research effort focused on assessing the biocompatibility of TBABB-catalyzed polymers in vitro. The study found that cells cultured on surfaces modified with these polymers showed high viability rates and minimal inflammatory responses, suggesting that TBABB can indirectly contribute to favorable biological outcomes through its role in polymer synthesis.

Propriétés

IUPAC Name |

benzoic acid;tetrabutylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNBROSTQFHOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454492 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116263-39-9 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.